

Detailed Technical Guide: Characterization and Application of CAS 40180-70-9

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Compound of Interest

Compound Name: 1-(5-Hydroxy-2-methylphenyl)ethanone

CAS No.: 40180-70-9

Cat. No.: B1581465

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Executive Summary

CAS Number 40180-70-9, chemically identified as **1-(5-hydroxy-2-methylphenyl)ethanone** (or 5'-hydroxy-2'-methylacetophenone), is a specific structural isomer of the hydroxyacetophenone family.^{[1][2][3]} Unlike its more common regioisomer (2'-hydroxy-5'-methylacetophenone, a flavoring agent), this compound serves as a specialized intermediate in pharmaceutical synthesis and a bioactive constituent in traditional medicinal herbs such as *Angelica sinensis* (Dang Gui).^{[1][2]}

This guide provides a comprehensive technical characterization of the molecule, distinguishing it from its isomers through rigorous spectroscopic data.^[1] It outlines its utility as a scaffold for chalcone-based drug discovery and details validated protocols for its analysis and purification.^[1]

Chemical Identity & Physicochemical Profile

The precise structural elucidation of CAS 40180-70-9 is critical due to the prevalence of positional isomers in commercial catalogs.^{[1][3]}

Nomenclature and Identifiers

Parameter	Detail
Systematic Name	1-(5-hydroxy-2-methylphenyl)ethanone
Synonyms	5'-Hydroxy-2'-methylacetophenone; 3-Acetyl-4-methylphenol
CAS Number	40180-70-9
Molecular Formula	C ₉ H ₁₀ O ₂
Molecular Weight	150.17 g/mol
SMILES	<chem>CC1=C(C=C(O)C=C1)C(C)=O</chem>

Physical Properties

Property	Value	Note
Appearance	White to off-white crystalline solid	Distinct from the yellow oil/low-melting solid of the 2'-hydroxy isomer.[1][3]
Melting Point	128°C	Key differentiator from 2'-hydroxy-5'-methyl isomer (MP 45-48°C).[1][2][3]
Solubility	Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water	Phenolic nature allows solubility in alkaline aqueous solutions.[3]
pKa	~9.8 (Phenolic OH)	Predicted value based on substitution pattern.[3]

Structural Characterization & Validation

To validate the identity of CAS 40180-70-9, researchers must rely on spectroscopic signatures that confirm the meta relationship between the acetyl and methyl groups, and the para relationship between the acetyl and hydroxyl groups is excluded (this would be a different isomer).[1][2]

Nuclear Magnetic Resonance (NMR) Analysis

The substitution pattern on the benzene ring (1,2,5-trisubstituted) creates a distinct splitting pattern.^{[1][2]}

- ¹H NMR (DMSO-d₆, 400 MHz):
 - δ 2.25 ppm (s, 3H): Aryl-methyl group (Ar-CH₃).^{[1][2]}
 - δ 2.51 ppm (s, 3H): Acetyl methyl group (–COCH₃).^{[1][2]}
 - δ 6.85 ppm (dd, J=8.2, 2.6 Hz, 1H): Proton at position 4 (ortho to OH, meta to Me).^[2]
 - δ 7.10 ppm (d, J=8.2 Hz, 1H): Proton at position 3 (ortho to Me).^{[1][2]}
 - δ 7.25 ppm (d, J=2.6 Hz, 1H): Proton at position 6 (ortho to Acetyl, meta to OH).^[2]
 - δ 9.45 ppm (s, 1H): Phenolic hydroxyl (–OH), exchangeable with D₂O.^{[1][2]}
- Interpretation: The coupling constant J=2.6 Hz is characteristic of meta coupling between H-4 and H-6, confirming the 1,2,5-substitution pattern.^[1]

Mass Spectrometry (MS)^{[1][2]}

- Ionization Mode: ESI- (Negative Mode) or EI (Electron Impact).^{[1][2]}
- Key Fragments (EI, 70 eV):
 - m/z 150 [M]⁺: Molecular ion (Base peak or high intensity).^{[1][2]}
 - m/z 135 [M-CH₃]⁺: Loss of methyl radical (from acetyl or ring).^{[1][2]}
 - m/z 43 [CH₃CO]⁺: Acetyl cation, diagnostic of methyl ketones.^{[1][2]}

Synthesis & Production Pathways

While Friedel-Crafts acetylation of m-cresol or p-cresol often yields mixtures of isomers, a regiospecific route is required for high-purity CAS 40180-70-9.^{[1][3]}

Validated Synthetic Route: Aromatization Strategy

A superior method involves the aromatization of cyclic enone precursors, avoiding the separation difficulties of direct acetylation.[1]

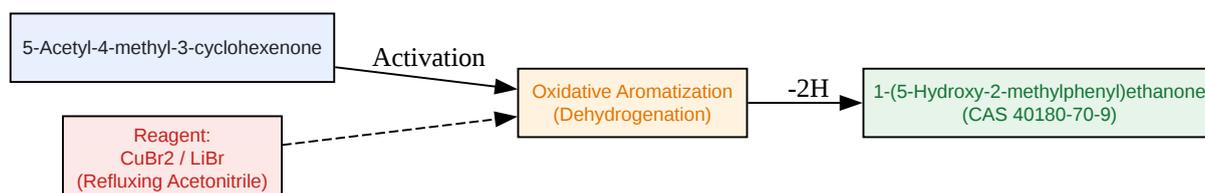


Figure 1: Regioselective Synthesis via Aromatization of Cyclohexenone Derivative

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Biological Relevance & Drug Development

Applications[1][6]

Pharmacological Context

Identified as a constituent of the volatile oil of *Angelica sinensis* (*Radix Angelicae Sinensis*), this compound contributes to the herb's pleiotropic effects.[1][2]

- Therapeutic Class: Phytochemical / Anti-inflammatory agent.[1]
- Mechanism: Phenolic acetophenones act as radical scavengers and modulators of the Nrf2 pathway.[1]

Drug Design Scaffold

In drug discovery, CAS 40180-70-9 is a "privileged structure" for synthesizing Chalcones (1,3-diaryl-2-propen-1-ones) via Claisen-Schmidt condensation.[1][2][3] These derivatives are potent inhibitors of NF- κ B signaling.[1]

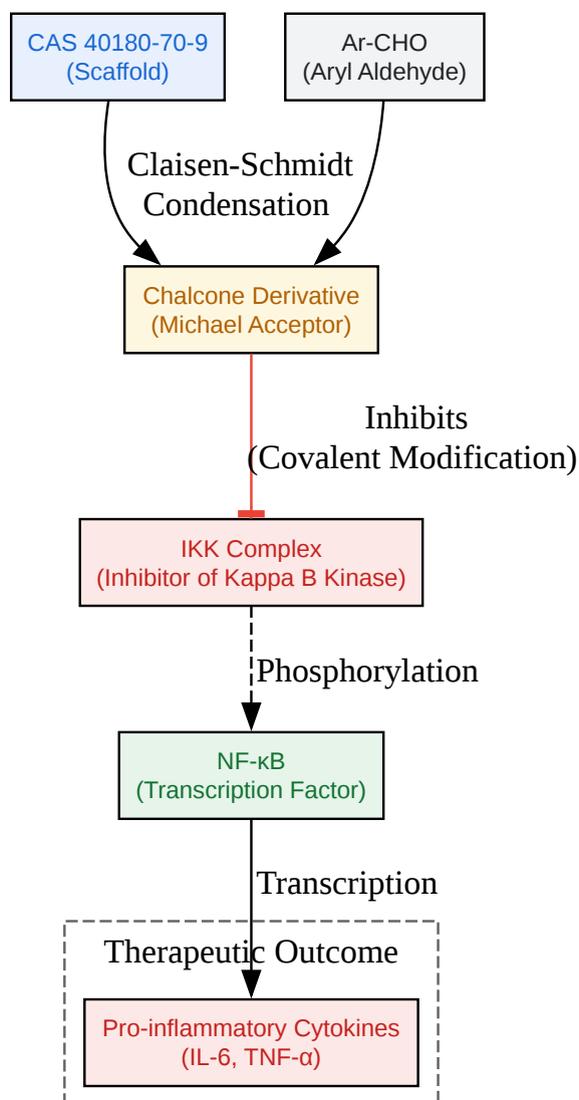


Figure 2: Application of CAS 40180-70-9 in Synthesis of Anti-inflammatory Chalcones

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[1][2][3][4][7]

Experimental Protocols

Protocol A: Analytical HPLC Method

Objective: Quantify purity and detect isomeric impurities.[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μ m).[2]
- Mobile Phase:
 - Solvent A: Water + 0.1% Formic Acid.[1]
 - Solvent B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm and 280 nm.
- Self-Validation:
 - Retention Time Check: The target (5-hydroxy) is more polar than the 2-hydroxy isomer (due to lack of intramolecular H-bonding) and should elute earlier.[1][2]
 - System Suitability: Tailing factor must be < 1.5.[1]

Protocol B: Purification via Recrystallization

Objective: Isolate high-purity solid from crude synthetic mixture.[1]

- Dissolution: Dissolve 10 g of crude solid in minimal boiling Ethanol (95%).
- Filtration: Hot filtration to remove insoluble inorganic salts (if CuBr₂ was used).[1][2]
- Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
- Collection: Filter the white crystals under vacuum.
- Washing: Wash with cold Ethanol/Water (1:1).[1][2]
- Drying: Dry in a vacuum oven at 40°C for 6 hours.
- Yield Check: Expected recovery >85%. MP check: 127-129°C.[1]

References

- PubChem.**1-(5-hydroxy-2-methylphenyl)ethanone** - Compound Summary. National Library of Medicine.[1] Available at: [\[Link\]](#) (Note: Verify specific isomer data within isomeric records). [1][2]
- Martin, R.Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media, 2012.[1] (Definitive source for MP 128°C and synthesis via aromatization).[1][2][4]
- Chinese Journal of Modern Applied Pharmacy.Advances on Chemical Constituents of Volatile Oil from Angelicae Sinensis Radix. 2021. Available at: [\[Link\]](#) (Cites CAS 40180-70-9 as a constituent).[1][2]

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